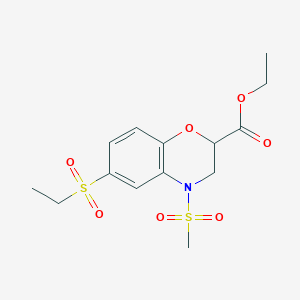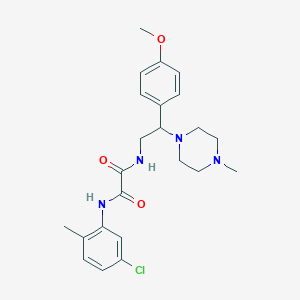
N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and pharmacological targets. For instance, paper describes a compound with a piperazine ring and a methoxybenzamide fragment, which shows high affinity for the dopamine D4 receptor. This suggests that the compound may also interact with similar biological targets due to the presence of a piperazine moiety and a substituted benzamide.
Synthesis Analysis
The synthesis of related compounds is detailed in paper , where a series of 1-aryl-4-alkylpiperazines were synthesized. These compounds contain a terminal benzamide fragment, which is a common feature in the compound of interest. The synthesis likely involves the formation of the piperazine ring followed by the attachment of the benzamide fragment. The specific details of the synthesis for N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not provided, but similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of the compound would include several key features: a piperazine ring, a methoxyphenyl group, and a chloro-methylphenyl group. These structural elements are known to influence the binding affinity to receptors, as seen in paper , where the position of the chlorine atom on the phenyl ring and the presence of the methoxy group were crucial for the activity of the compound.
Chemical Reactions Analysis
While the specific chemical reactions involving N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not discussed in the provided papers, compounds with similar structures have been shown to interact with receptor sites in the brain. For example, the compound in paper binds selectively to the dopamine D4 receptor, indicating that the compound of interest may also undergo similar receptor-ligand interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities to the compounds in paper , it can be inferred that the compound would exhibit properties typical of aromatic amides with potential central nervous system activity. The presence of a piperazine ring and substituted benzamide suggests that the compound may be lipophilic, which could influence its ability to cross the blood-brain barrier and interact with brain receptors.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Compounds structurally related to N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, such as various arylpiperazine derivatives, have been extensively studied for their pharmacological potential. Arylpiperazines are known for their affinity towards serotonin receptors, which makes them candidates for antidepressant and anxiolytic drug development. For instance, compounds like 1-{2-[2-(2,6-dimethlphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazynine hydrochloride have shown potent antidepressant-like activity and anxiolytic-like properties in animal models, indicating their potential utility in treating mood disorders (Pytka et al., 2015).
Receptor Binding Affinity
The affinity for serotonin receptors, particularly 5-HT1A and 5-HT7, as demonstrated by phenylpiperazine derivatives, underscores the relevance of studying these compounds for their neuropharmacological properties. Such studies reveal the complexity of receptor interactions and the potential for developing new treatments for psychiatric and neurological conditions.
Synthesis and Chemical Analysis
Research into the synthesis and characterization of compounds with similar structures involves developing novel methodologies for creating and analyzing these molecules. For example, studies on the synthesis of dicarboxylic acid amides and diamides based on specific methanamine derivatives provide insights into the chemical processes used to create structurally related compounds (Aghekyan et al., 2018).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-16-4-7-18(24)14-20(16)26-23(30)22(29)25-15-21(28-12-10-27(2)11-13-28)17-5-8-19(31-3)9-6-17/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTFUVBLMBKUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

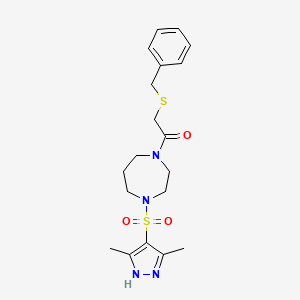
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)
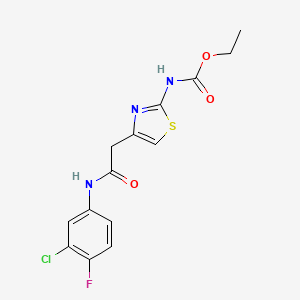

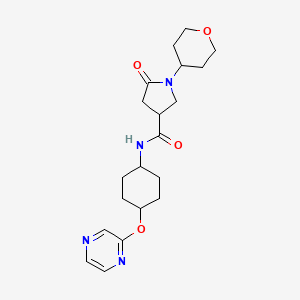

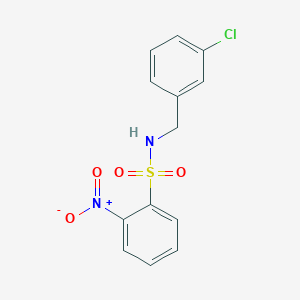

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)
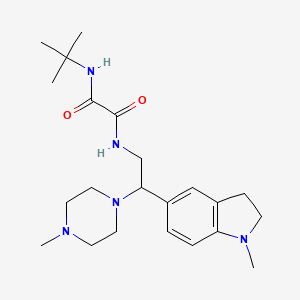
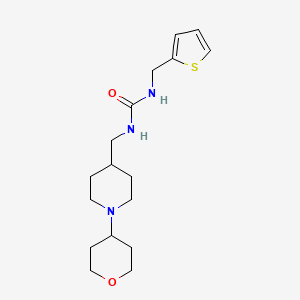
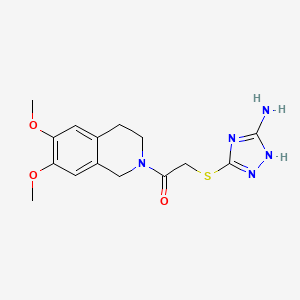
![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)
